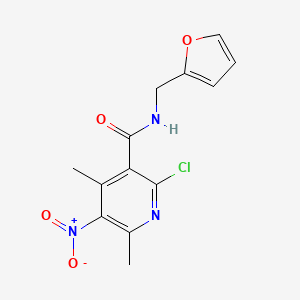![molecular formula C16H18ClN3OS B4326970 N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326970.png)
N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
説明
N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, also known as DACT, is a synthetic compound that has been the subject of recent scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. In cancer cells, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell proliferation and survival. In inflammation, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which regulate the expression of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of antioxidant and cytoprotective genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide depend on its molecular targets and the disease model being studied. In cancer cells, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to induce apoptosis and cell cycle arrest, resulting in the inhibition of tumor growth and proliferation. In inflammation, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. In neurodegenerative disorders, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to protect neuronal cells from oxidative stress and apoptosis, resulting in improved neuronal function and survival.
実験室実験の利点と制限
The advantages of using N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its synthetic accessibility, high potency, and selectivity for specific molecular targets. However, the limitations of using N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
将来の方向性
For research on N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide include the identification of its molecular targets and the development of more selective and potent analogs. In cancer research, future studies may focus on the combination of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies may investigate the potential of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, future studies may explore the potential of N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide as a disease-modifying agent for Alzheimer's and Parkinson's disease.
科学的研究の応用
N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various disease models, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorder research, N,N-diallyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-amino-5-chloro-4,6-dimethyl-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-5-7-20(8-6-2)16(21)14-13(18)11-9(3)12(17)10(4)19-15(11)22-14/h5-6H,1-2,7-8,18H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZNFGMYZRWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(CC=C)CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326894.png)
![N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4326898.png)

![1'-{[benzyl(methyl)amino]methyl}-5-bromo-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4326911.png)
![4-piperidin-1-yl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazin-2-amine](/img/structure/B4326920.png)
![4-amino-6-[ethyl(phenyl)amino]-1,3,5-triazine-2-carbonitrile](/img/structure/B4326928.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B4326939.png)
![N,N-diallyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B4326953.png)
![3-amino-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326958.png)
![N,N-diallyl-3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326959.png)
![4-[(2-chloro-4,6-dimethyl-5-nitropyridin-3-yl)carbonyl]morpholine](/img/structure/B4326967.png)
![5-chloro-N-(4-ethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326972.png)
![3-(benzoylamino)-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4326986.png)